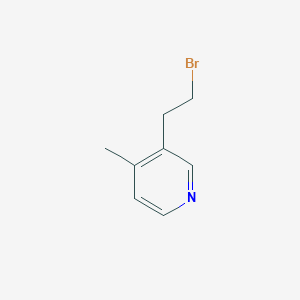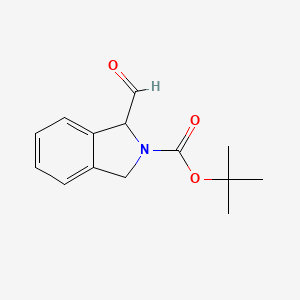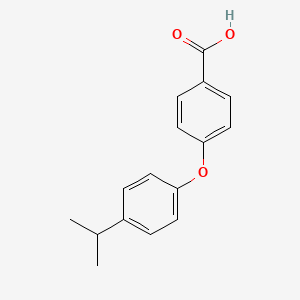
4-(4-Isopropylphenoxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Isopropylphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an isopropyl group attached to a phenoxy group, which is further connected to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenoxy)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-isopropylphenol with 4-chlorobenzoic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically requires heating and can be carried out in a solvent like ethanol or water .
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials, 4-isopropylphenol and 4-chlorobenzoic acid, are readily available and relatively inexpensive, making this method cost-effective for large-scale production .
化学反应分析
Types of Reactions
4-(4-Isopropylphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids .
科学研究应用
4-(4-Isopropylphenoxy)benzoic acid has several scientific research applications:
作用机制
The mechanism of action of 4-(4-Isopropylphenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
4-(4-Hydroxyphenylazo)benzoic acid: This compound has a hydroxy group instead of an isopropyl group, leading to different reactivity and applications.
4-(Bromomethyl)benzoic acid: The presence of a bromomethyl group makes this compound more reactive in substitution reactions compared to 4-(4-Isopropylphenoxy)benzoic acid.
4-(Trifluoromethyl)benzoic acid: The trifluoromethyl group imparts unique electronic properties, making it useful in different chemical and industrial applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The isopropyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins .
属性
分子式 |
C16H16O3 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
4-(4-propan-2-ylphenoxy)benzoic acid |
InChI |
InChI=1S/C16H16O3/c1-11(2)12-3-7-14(8-4-12)19-15-9-5-13(6-10-15)16(17)18/h3-11H,1-2H3,(H,17,18) |
InChI 键 |
UMZCLRYEISZZFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



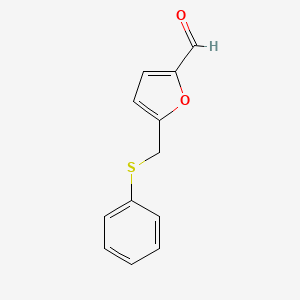
![1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)
amine](/img/structure/B13559634.png)

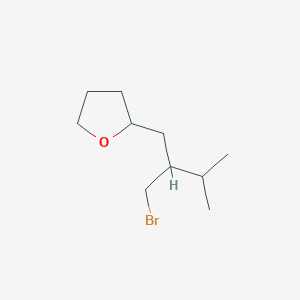
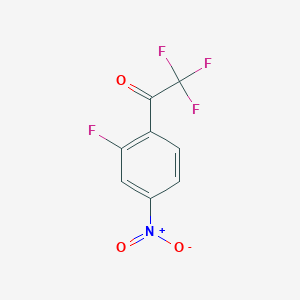




![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)
